molecular formula C11H23Cl2N3O B1398261 4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride CAS No. 1219957-79-5

4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride

Cat. No.: B1398261
CAS No.: 1219957-79-5
M. Wt: 284.22 g/mol
InChI Key: CGLJZSDGTUHTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride is a chemical compound with the molecular formula C11H23Cl2N3O. It is a piperazine derivative, which is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

The synthesis of 4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride typically involves the reaction of piperazine with 4-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride can be compared with other similar compounds, such as:

  • N,N-dimethyl-4-[2-(4-piperidinyl)ethyl]-2-pyridinamine dihydrochloride
  • 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate
  • N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride

These compounds share structural similarities but differ in their specific functional groups and properties, which can influence their reactivity and applications .

Properties

IUPAC Name

4-(2-piperidin-4-ylethyl)piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.2ClH/c15-11-9-14(8-6-13-11)7-3-10-1-4-12-5-2-10;;/h10,12H,1-9H2,(H,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLJZSDGTUHTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2CCNC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride
Reactant of Route 2
4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride
Reactant of Route 3
4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride
Reactant of Route 6
4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.